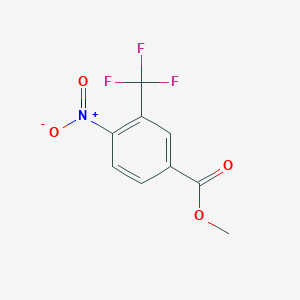

甲基4-硝基-3-(三氟甲基)苯甲酸酯

描述

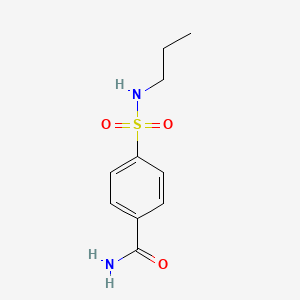

“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a chemical compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Synthesis Analysis

The synthesis of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” and similar compounds has been reported in the literature . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .Molecular Structure Analysis

The molecular formula of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” is C9H6F3NO4 . Its average mass is 249.143 Da and its monoisotopic mass is 249.024887 Da .Chemical Reactions Analysis

The nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .科学研究应用

C9H5F3NO4\text{C}_9\text{H}_5\text{F}_3\text{NO}_4C9H5F3NO4

, contains both a nitro group and a trifluoromethyl group. Its unique structure makes it interesting for various applications. Here are six distinct areas where this compound has been studied:- Methyl 4-nitro-3-(trifluoromethyl)benzoate has been investigated as a potential pharmacophore in drug design. Researchers explore its interactions with biological targets, aiming to develop novel drugs with improved efficacy and safety profiles .

- The compound’s unique functional groups may contribute to its pesticidal properties. Researchers study its effects on pests, weeds, and plant diseases, aiming to develop environmentally friendly agrochemicals .

Medicinal Chemistry and Drug Development

Agrochemicals and Pesticides

Analytical Chemistry and Standardization

安全和危害

When handling “Methyl 4-nitro-3-(trifluoromethyl)benzoate”, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound can undergo various chemical reactions, such as reduction . The nitro group in the compound could potentially be reduced to an amine, which could then interact with its targets .

Biochemical Pathways

The compound’s potential to undergo reduction suggests it could participate in redox reactions and impact related biochemical pathways .

Pharmacokinetics

Its solubility and stability properties suggest that it could potentially be absorbed and distributed in the body .

Result of Action

Based on its chemical structure and potential reactions, it could potentially cause changes at the molecular level, such as the reduction of the nitro group to an amine .

Action Environment

The action of Methyl 4-nitro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, its stability and reactivity could be affected by temperature and pH . Furthermore, its solubility suggests that it could potentially be influenced by the presence of certain solvents .

属性

IUPAC Name |

methyl 4-nitro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-7(13(15)16)6(4-5)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCQMMCPINDPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)

![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)

![N-[(1-Benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)

![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)

![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)